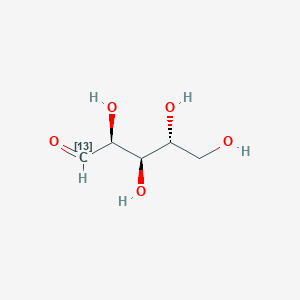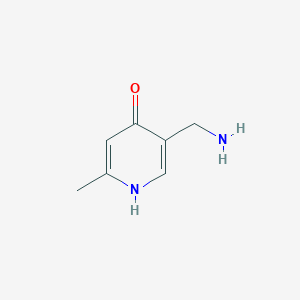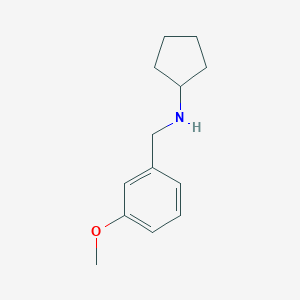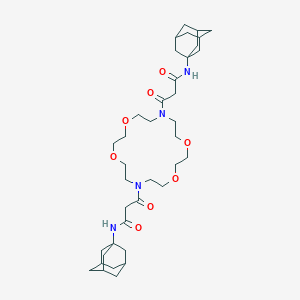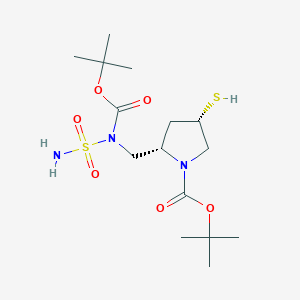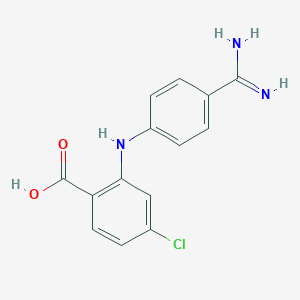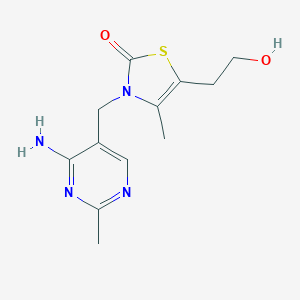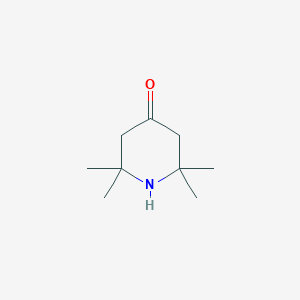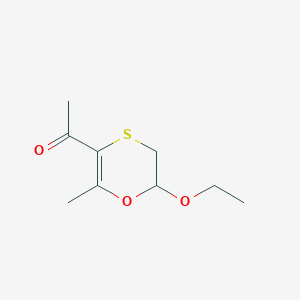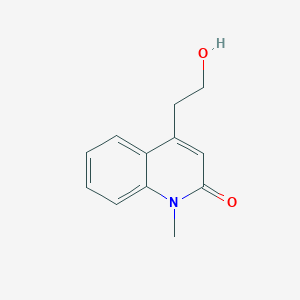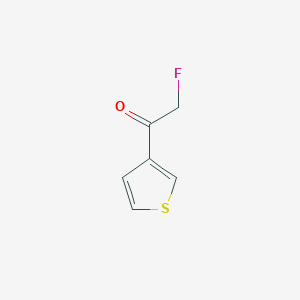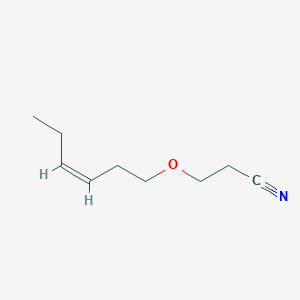
3-(cis-3-Hexenyloxy)propanenitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cis-3-Hexenyloxy)propanenitril is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and agriculture. This compound is also known as (Z)-3-hexen-1-yl 3-cyanopropanoate and is a member of the nitrile family.
Wirkmechanismus
The mechanism of action of 3-(cis-3-Hexenyloxy)propanenitril is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. Additionally, the insecticidal properties of the compound may be due to its ability to disrupt the nervous system of insects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(cis-3-Hexenyloxy)propanenitril have been studied in several research papers. In one study, it was found that the compound exhibited anti-inflammatory effects in a rat model of inflammation. Additionally, the compound was found to have analgesic effects in a mouse model of pain. In another study, it was found that the compound had insecticidal effects against several species of insects, including mosquitoes and fruit flies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(cis-3-Hexenyloxy)propanenitril in lab experiments include its relatively simple synthesis method and its diverse range of potential applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-(cis-3-Hexenyloxy)propanenitril. One potential direction is the development of new drugs for the treatment of pain and inflammation based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the development of new insecticides based on the compound's insecticidal properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-(cis-3-Hexenyloxy)propanenitril can be achieved through the reaction of (Z)-3-hexen-1-ol with cyanogen bromide. The reaction takes place in the presence of a base, such as triethylamine, and yields 3-(cis-3-Hexenyloxy)propanenitril as the final product. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(cis-3-Hexenyloxy)propanenitril is diverse and encompasses several fields, including medicine, agriculture, and environmental science. In medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides in agriculture.
Eigenschaften
CAS-Nummer |
142653-61-0 |
|---|---|
Produktname |
3-(cis-3-Hexenyloxy)propanenitril |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
3-[(Z)-hex-3-enoxy]propanenitrile |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-8-11-9-6-7-10/h3-4H,2,5-6,8-9H2,1H3/b4-3- |
InChI-Schlüssel |
TVSGBEJPUDTIBF-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\CCOCCC#N |
SMILES |
CCC=CCCOCCC#N |
Kanonische SMILES |
CCC=CCCOCCC#N |
Andere CAS-Nummern |
142653-61-0 |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



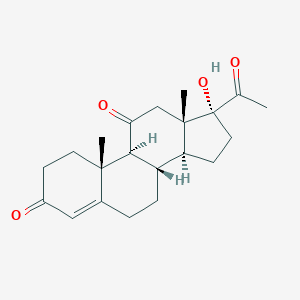
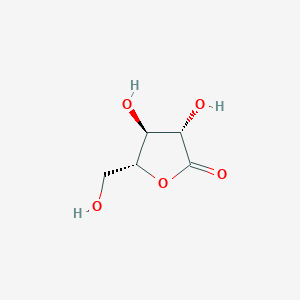
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)
